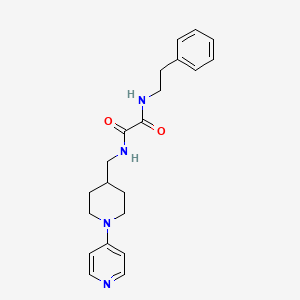

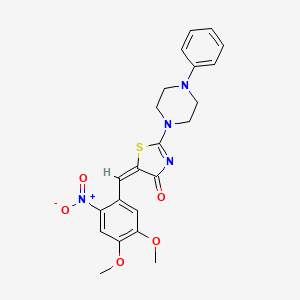

(3-phenylpyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The structure also includes a tetrahydro-2H-pyran-4-yl group.Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The molecular weight of the compound is 335.447.Scientific Research Applications

Cryopreservation of Microorganisms

The review by Hubálek (2003) discusses the use of cryoprotective additives (CPAs) in the frozen storage of microorganisms, which includes a variety of chemical compounds such as dimethylsulfoxide (Me2SO), glycerol, and polyvinylpyrrolidone (PVP) among others. These CPAs have shown satisfactory results in preserving the viability of microorganisms during cryopreservation, which might be relevant for preserving strains of interest for research involving “(3-phenylpyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone” (Hubálek, 2003).

Drug Delivery Systems

Polyvinylpyrrolidone (PVP) is highlighted for its role in drug delivery systems. Franco and De Marco (2020) reviewed the versatility and properties of PVP in creating various formulations and morphologies for drug delivery, including microparticles and nanoparticles. PVP's role in improving the bioavailability and stability of drugs could be relevant in formulating “this compound” for specific applications (Franco & De Marco, 2020).

Synthesis and Application of Heterocycles

Parmar, Vala, and Patel (2023) discuss the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, which are crucial in medicinal and pharmaceutical industries due to their broad applicability and bioavailability. This synthesis method could be relevant for creating derivatives or related compounds of “this compound” for specific scientific applications (Parmar, Vala, & Patel, 2023).

Properties

IUPAC Name |

(4-phenyloxan-4-yl)-(3-phenylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c24-21(23-14-11-19(17-23)18-7-3-1-4-8-18)22(12-15-25-16-13-22)20-9-5-2-6-10-20/h1-10,19H,11-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGZBPPUGFXNGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2838717.png)

![ethyl 4-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2838718.png)

![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2838720.png)

![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2838725.png)

![1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2838731.png)

![tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838733.png)